molecular formula C14H9F3N2O2 B2915377 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 439097-24-2

2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2915377
CAS No.: 439097-24-2
M. Wt: 294.233
InChI Key: XNTJLUGWDJJUFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound built on a cyanopyridine scaffold, a structure recognized for its significant potential in medicinal chemistry research. While specific data for this exact compound is limited, closely related analogs within the same family have demonstrated promising biological activity, particularly in the field of oncology. Compounds featuring the cyanopyridine core have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target for cancer immunotherapy . The trifluoromethyl group is a common pharmacophore known to enhance a molecule's metabolic stability and binding affinity, which is a feature present in many modern drug candidates. Furthermore, research on structurally similar 1,2,3-triazolyl-pyridine hybrids has shown that these molecules can exhibit strong efficacy against human hepatoblastoma (HepG2) cell lines, with some derivatives displaying superior activity compared to the standard drug doxorubicin . The mechanism of action for these analogs is often linked to the inhibition of critical enzymes like Aurora B kinase, a protein that plays a vital role in controlling tumorigenesis by inhibiting apoptosis and promoting proliferation and metastasis . This product is intended for research purposes to further investigate these mechanisms and develop new less toxic, selective, and potent anticancer agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-21-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJLUGWDJJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a trifluoromethylated pyridine derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

  • Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of cyano or thio-cyano derivatives.

  • Addition: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

Industry: Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Position 2 Modifications

  • Amino Group: Example: 2-Amino-6-(3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]nicotinonitrile (3i) . The amino group increases basicity and may alter binding kinetics compared to hydroxyl.
  • Bromo Group: Example: 2-Bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (10j) .
  • Sulfanyl Groups: Example: 2-[(4-Bromobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile . Sulfur-containing groups improve metabolic stability but reduce polarity.

Position 4 Modifications

  • Trifluoromethyl (Target Compound) : The -CF₃ group is electron-withdrawing, enhancing electrophilicity and resistance to oxidative metabolism.
  • Aryl Groups: Example: 2-Amino-4-(3-bromophenyl)-6-(2-hydroxyphenyl)nicotinonitrile (8k) . Aryl substituents introduce π-π stacking interactions but may reduce solubility.

Position 6 Modifications

  • 3-Methoxyphenyl (Target Compound) : The methoxy group (-OCH₃) donates electron density, modulating electronic effects and steric interactions.
  • Thienyl Groups: Example: 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile . Thienyl rings enhance aromatic stacking but reduce steric bulk compared to phenyl derivatives.
  • Naphthyl Groups: Example: 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile . Larger polycyclic systems increase lipophilicity and may improve target affinity.

Biological Activity

2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS Number: 439097-26-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H9F3N2O
  • Molecular Weight : 294.23 g/mol
  • Purity : Minimum 95% .

The compound features a trifluoromethyl group and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different bacteria:
    • Staphylococcus aureus : MIC 15.625–62.5 μM
    • Enterococcus faecalis : MIC 62.5–125 μM .

The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .

Study 1: Antimicrobial Efficacy Against Biofilms

A study evaluated the efficacy of various nicotinonitrile derivatives against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited moderate-to-good antibiofilm activity, with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL compared to standard antibiotics like ciprofloxacin .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds highlighted that modifications in the aromatic rings significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625–62.5
AntibacterialEnterococcus faecalis62.5–125
Biofilm InhibitionMRSAMBIC 62.216–124.432

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves multi-step protocols, such as condensation reactions under acidic or basic conditions, followed by cyclization. For example, analogous compounds like 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile were synthesized via one-pot multicomponent reactions using aryl aldehydes, malononitrile, and thiols, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMSO or ethanol) . Design of Experiments (DoE) principles, such as factorial designs, can systematically identify critical parameters (e.g., molar ratios, catalyst loading) to maximize yield .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions and electronic environments. For example, 1H^1H NMR peaks in the range of δ 6.28–8.42 ppm and 13C^{13}C signals near 85–162 ppm confirm aromatic and nitrile groups in similar nicotinonitriles .
  • X-ray Crystallography : Resolving crystal structures (as done for 6-(4-aminophenyl)-2-methoxy-4-phenyl-nicotinonitrile) validates bond lengths, angles, and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical values.

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for nicotinonitrile derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states, reaction energetics, and regioselectivity. The ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches. For instance, reaction barriers for trifluoromethyl group incorporation can be modeled to prioritize synthetic routes .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvation effects, tautomerism, or impurities. Strategies include:

  • Solvent Screening : Compare spectra in polar vs. nonpolar solvents to identify tautomeric shifts.
  • Dynamic NMR : Detect slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature experiments.
  • Hybrid DFT-NMR : Use computational tools (e.g., Gaussian) to simulate spectra under experimental conditions and refine structural assignments .

Q. How can reactor design and process control improve scalability for nicotinonitrile synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) and reduce side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Table 1 : Key Process Parameters for Scale-up
ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents decomposition
Residence Time30–60 minMinimizes byproducts
Catalyst Loading5–10 mol%Balances activity and cost

Q. What catalytic systems enhance the functionalization of the trifluoromethyl group in nicotinonitrile derivatives?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) facilitate C–F bond activation. For example, palladium-mediated cross-coupling reactions can introduce aryl/heteroaryl groups at the 4-position. Ligand selection (e.g., phosphines) critically influences selectivity and turnover frequency .

Data Analysis and Optimization

Q. How do statistical methods like DoE improve reaction optimization for nicotinonitrile derivatives?

  • Methodological Answer : A Central Composite Design (CCD) can model non-linear relationships between variables. For example, optimizing a three-component reaction might involve:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response Surface : Maximize yield while minimizing impurity formation.
  • Validation : Confirm predicted optimal conditions with triplicate experiments .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

  • Methodological Answer : The trifluoromethyl group (-CF3\text{-CF}_3) and nitrile (-CN\text{-CN}) can lead to unique fragmentation pathways:

  • CF3_3 Loss : Common in EI-MS, producing [M–69]+^+ ions.
  • Nitrile Stability : High electron-withdrawing effects may suppress fragmentation, requiring softer ionization (e.g., ESI) .

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